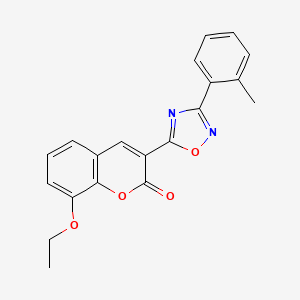

8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with chromenone: The oxadiazole intermediate can then be coupled with a chromenone derivative through a condensation reaction, often facilitated by a base or a catalyst.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Step 1: Coumarin Core Formation

The 2H-chromen-2-one (coumarin) skeleton can be synthesized via esterification and cyclization of salicylic acid derivatives. For example, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate may undergo hydrolysis and decarboxylation to yield the coumarin core .

Step 2: Oxadiazole Subunit Formation

The 1,2,4-oxadiazole moiety can be synthesized through:

-

[3+2] Cycloaddition : Reaction of indoline-2,3-diones with nitrile oxides in the presence of Et₃N, as demonstrated for oxadiazoloindolones . Substituent effects are critical; electron-deficient groups on the nitrile oxide improve yields (e.g., 88–89% for chloro-substituted oxadiazoles) .

-

Hydrazide Condensation : Acid hydrazides reacting with carbonyl compounds or carbon disulfide to form oxadiazole derivatives . For instance, o-tolyl hydrazide could cyclize with a carbonyl group to generate the 3-(o-tolyl)-1,2,4-oxadiazole fragment.

Step 3: Coupling the Oxadiazole to the Coumarin

The oxadiazole substituent is introduced at the 3-position of the coumarin. Potential methods include:

-

Nucleophilic Substitution : If the oxadiazole contains a leaving group (e.g., bromide), it could replace a hydroxyl or similar group on the coumarin.

-

Cross-Coupling Reactions : Suzuki or Heck coupling might be employed if the oxadiazole bears a halide or alkyne moiety .

Reaction Conditions and Yields

Regioselectivity

The 1,2,4-oxadiazole ring exhibits complete ortho regioselectivity in cycloaddition reactions . This ensures predictable positioning of substituents, critical for functionalizing the coumarin core.

Substituent Effects

-

Electron-deficient groups (e.g., chloro, nitro) on the oxadiazole enhance reaction efficiency and yield .

-

Steric factors : The o-tolyl group may introduce steric hindrance, potentially affecting coupling efficiency.

Purification and Characterization

Typical workflows include:

Biological and Functional Implications

While not explicitly studied for this compound, related oxadiazole-coumarin hybrids show:

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Research indicates that compounds containing oxadiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

- Case Studies : A study conducted by Arafa et al. demonstrated that derivatives similar to 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibited significant cytotoxicity against breast (MCF7) and prostate (PC3) cancer cell lines with IC50 values ranging from 0.275 µM to 0.417 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-ethoxy derivative | MCF7 | 0.275 |

| 8-ethoxy derivative | PC3 | 0.417 |

Neuroprotective Effects

Recent studies suggest that oxadiazole derivatives may also possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases.

- Research Findings : A study highlighted the neuroprotective effects of oxadiazole derivatives on neuronal cells subjected to oxidative stress, suggesting a potential role in preventing neurodegeneration .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Research into similar oxadiazole compounds has revealed their effectiveness against various bacterial strains.

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarins: Compounds with a similar chromenone core, known for their diverse biological activities.

Oxadiazoles: Compounds containing the oxadiazole ring, often studied for their antimicrobial and anticancer properties.

Uniqueness

The combination of the chromenone core with the oxadiazole ring and the ethoxy group makes 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one unique. This structural diversity could lead to unique biological activities and applications not seen in other similar compounds.

Activité Biologique

Overview

8-Ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that combines a chromenone core with an oxadiazole ring. This unique structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Coupling with Chromenone : The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a base or catalyst.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro evaluations showed that derivatives with similar structures displayed potent cytotoxic activities against various cancer cell lines, including Paca-2 (pancreatic), Mel-501 (melanoma), PC-3 (prostate), and A-375 (skin) cells. IC50 values for these compounds ranged from 10.7 to 28.3 µM, indicating promising potential as therapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10 | Paca-2 | 10.7 |

| 13 | Mel-501 | 8.8 |

| 15 | A-375 | 10.9 |

| 18 | Paca-2 | 28.3 |

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties as well. Studies on related chromenone derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14 to 17 mm .

Antioxidant Properties

Compounds derived from the chromenone structure have also shown antioxidant activity. For example, certain coumarin derivatives displayed higher scavenging activity compared to their free ligands, indicating their potential in combating oxidative stress-related diseases .

The mechanism of action for the anticancer activity of these compounds often involves:

- Induction of Apoptosis : Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins such as caspases and cytochrome-c while downregulating anti-apoptotic markers like PD-1.

- Inhibition of Key Kinases : Some derivatives have been shown to inhibit critical kinases involved in cell proliferation and survival pathways, such as EGFR and VEGFR-2 .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Coumarin-Tetrazole Derivatives : A study found that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Palladium Complexes : Research demonstrated that palladium complexes derived from chromenones showed enhanced biological activity compared to their precursor ligands, suggesting that metal coordination may enhance the therapeutic potential of these compounds .

Propriétés

IUPAC Name |

8-ethoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-3-24-16-10-6-8-13-11-15(20(23)25-17(13)16)19-21-18(22-26-19)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPSXFMUPOUDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.